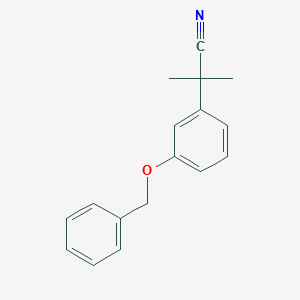

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule that contains a benzyloxy group and a nitrile group. The benzyloxy group consists of a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The nitrile group consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyloxy group), a nitrile group, and various carbon-carbon and carbon-hydrogen bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of a nitrile group and aromatic rings, this compound is likely to be relatively stable and may have a high boiling point .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interaction

- The molecule, under the name 2,2′-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), displays a significant dihedral angle between the benzene ring and the nitrile group, facilitating weak C—H...π interactions in its crystal form. This structure exhibits absorbance at 212 nm due to a π–π* transition, hinting at its potential in spectroscopic applications (Gomathi et al., 2019).

Quantum Mechanical and Biological Analysis

- Comprehensive quantum mechanical studies on triazole derivatives related to anastrozole, which structurally include 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, elucidate their structural, nonlinear optical, electronic, and biological properties. These studies highlight potential applications in photodynamic therapy and drug design, backed by molecular docking studies indicating significant biological interactions (Al-Otaibi et al., 2020).

Photoluminescence and Nanomaterials

- Derivatives of benzoxazole, including structures akin to this compound, have been explored for their photoluminescent properties and potential as fluorescent nanomaterials. These compounds demonstrate strong blue light emission in solid state and are considered promising candidates for applications in aqueous and biological media (Ghodbane et al., 2012).

Bioactive Applications and Antifungal Properties

- Synthesis of bioactive azo-pyrazoline derivatives, which include benzyloxy-substituted compounds, showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).

- A series of Mannich bases synthesized from 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione exhibited promising antifungal activity against various fungal strains, showcasing their potential in antifungal drug development (Nimbalkar et al., 2016).

Electrochemical and Catalytic Properties

- Benzyloxy-functionalized 1,3-propanedithiolate model complexes related to this compound demonstrated unique electrochemical properties. These complexes could have relevance in understanding and mimicking the active sites of [FeFe]-hydrogenases, enzymes pivotal in hydrogen production and utilization (Song et al., 2012).

Wirkmechanismus

Target of Action

The specific target would depend on the structural features of the compound and its chemical properties .

Mode of Action

It’s worth noting that the compound contains a benzyloxy group, which is known to undergo various chemical reactions . The compound could potentially interact with its targets through these chemical reactions, leading to changes in the target’s function .

Biochemical Pathways

For instance, compounds containing a benzyloxy group can undergo reactions such as oxidation and reduction . These reactions could potentially affect various biochemical pathways in the body .

Pharmacokinetics

For instance, compounds containing a boronic ester moiety are known to have certain stability and reactivity characteristics . These properties could potentially influence the bioavailability of 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile .

Result of Action

These effects would depend on the specific targets and the nature of the compound’s interactions with these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDJVSQFPAEOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608110 |

Source

|

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-08-0 |

Source

|

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)

![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)